![molecular formula C19H24N2OS B299674 N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)
N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea, commonly known as BPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTU is a thiourea derivative that has a molecular weight of 357.49 g/mol and a chemical formula of C20H24N2OS. In
作用機序
BPTU acts as an inhibitor of several enzymes by binding to their active sites and preventing them from carrying out their normal functions. It has been shown to bind to the heme group of cytochrome P450, which is essential for its activity. BPTU also inhibits the activity of monoamine oxidase by binding to its active site and preventing the oxidation of neurotransmitters.
Biochemical and Physiological Effects:
BPTU has been shown to have several biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can have a positive effect on mood and behavior. BPTU has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
BPTU is a useful tool for scientific research, particularly in the field of biochemistry and pharmacology. Its ability to inhibit the activity of several enzymes makes it a valuable tool for studying their functions and potential therapeutic targets. However, BPTU has some limitations in lab experiments. It is a potent inhibitor of cytochrome P450, which is involved in the metabolism of many drugs, and may interfere with the results of drug metabolism studies.
将来の方向性
There are several future directions for the study of BPTU. One potential area of research is the development of new drugs that target the enzymes inhibited by BPTU. Another area of research is the study of the physiological effects of BPTU in animal models and humans. Additionally, the development of new synthesis methods for BPTU may lead to improved yield and purity of the final product.
合成法
The synthesis of BPTU involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol, which is then reacted with thiourea to form BPTU. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.
科学的研究の応用
BPTU has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been found to be a potent inhibitor of several enzymes, including cytochrome P450, which is involved in the metabolism of many drugs. BPTU has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
特性
分子式 |
C19H24N2OS |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
1-[2-(4-tert-butylphenoxy)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H24N2OS/c1-19(2,3)15-9-11-17(12-10-15)22-14-13-20-18(23)21-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H2,20,21,23) |
InChIキー |
UVCIDWYNCGVIJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
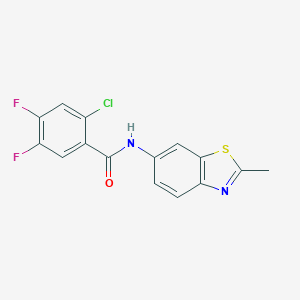
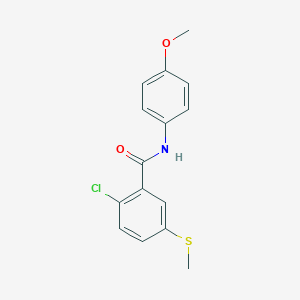
![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)
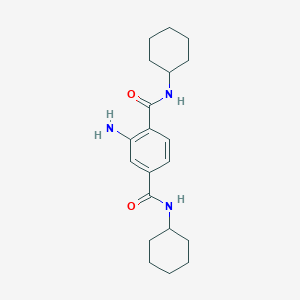
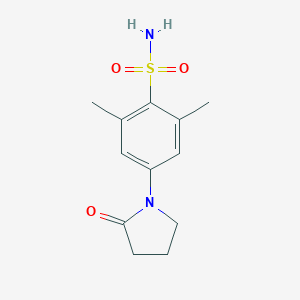
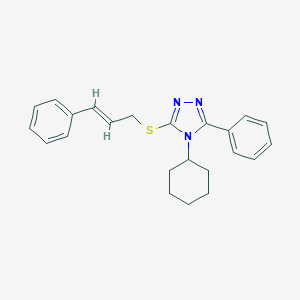
![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
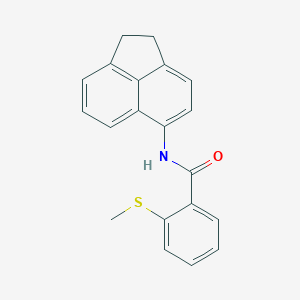
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)